molecular formula C17H26N2 B11855299 1'-Neopentylspiro[indoline-3,4'-piperidine] CAS No. 917898-70-5

1'-Neopentylspiro[indoline-3,4'-piperidine]

Cat. No.: B11855299
CAS No.: 917898-70-5
M. Wt: 258.4 g/mol
InChI Key: SEWNXEVEIAWCQN-UHFFFAOYSA-N
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Description

1’-Neopentylspiro[indoline-3,4’-piperidine] is a synthetic organic compound with the molecular formula C17H26N2 and a molecular weight of 258.40 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of an indoline moiety fused to a piperidine ring. The spirocyclic framework imparts significant conformational rigidity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1’-Neopentylspiro[indoline-3,4’-piperidine] typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps :

    Formation of the Indoline Moiety: The indoline ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Spirocyclization: The indoline derivative is then subjected to spirocyclization with a suitable piperidine precursor. This step often requires the use of strong bases or acids to facilitate the formation of the spirocyclic structure.

    Neopentyl Substitution:

Chemical Reactions Analysis

1’-Neopentylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen or the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1’-Neopentylspiro[indoline-3,4’-piperidine] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1’-Neopentylspiro[indoline-3,4’-piperidine] as a P2Y1 receptor antagonist involves its binding to the P2Y1 receptor, a G-protein-coupled receptor involved in platelet aggregation. By inhibiting this receptor, the compound can reduce platelet aggregation and potentially prevent thrombotic events . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

1’-Neopentylspiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as spiro[indoline-3,4’-pyran] and spiro[indoline-3,4’-pyridine]. These compounds share the spirocyclic indoline core but differ in the nature of the fused ring. The neopentyl substitution in 1’-Neopentylspiro[indoline-3,4’-piperidine] imparts unique steric and electronic properties, making it distinct from its analogs .

Similar compounds include:

  • Spiro[indoline-3,4’-pyran]
  • Spiro[indoline-3,4’-pyridine]
  • Spiro[indoline-3,4’-oxindole]

Properties

CAS No.

917898-70-5

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1'-(2,2-dimethylpropyl)spiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C17H26N2/c1-16(2,3)13-19-10-8-17(9-11-19)12-18-15-7-5-4-6-14(15)17/h4-7,18H,8-13H2,1-3H3

InChI Key

SEWNXEVEIAWCQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CCC2(CC1)CNC3=CC=CC=C23

Origin of Product

United States

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